N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894040-82-5
Cat. No.: VC4431524
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894040-82-5 |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.53 |
| IUPAC Name | N'-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-17(8-10-19)25-22(30)21(29)24-12-11-18-14-32-23-26-20(27-28(18)23)16-6-4-5-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) |
| Standard InChI Key | RUNQGHUAQPNUSC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Introduction
N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound features a unique structural arrangement, incorporating both thiazole and triazole moieties, which are known for their significant biological activities. The molecular formula of this compound is C23H23N5O3S, similar to its analog N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide, but with an ethoxy group instead of a methoxy group.
Synthesis Methods
While specific synthesis methods for N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide are not extensively documented, related compounds are typically synthesized using organic reactions such as the Cu(I)-catalyzed [3+2] dipolar cycloaddition of azides and alkynes to form triazole derivatives. The synthesis often involves multiple steps, including careful control of reaction parameters like temperature and solvent choice to optimize yields.
Biological Activities and Potential Applications
Compounds with similar structures to N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide have shown promise in medicinal chemistry due to their potential anticancer and antiallergy properties. Thiazolo-triazole derivatives, in particular, have been investigated for their activity against various cancer cell lines and may also possess anti-inflammatory properties .
Research Findings and Future Directions
Further studies are necessary to elucidate the specific biological pathways affected by N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b] triazol-6-yl)ethyl)oxalamide. Molecular docking studies and in vitro assays could provide valuable insights into its pharmacological potential. The compound's structural arrangement allows for interactions with biological targets such as enzymes or receptors, suggesting potential applications in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume